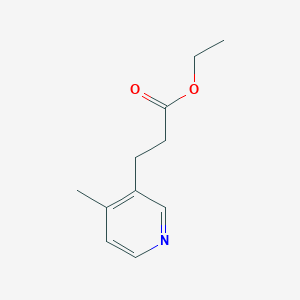

Ethyl 3-(4-methylpyridin-3-yl)propanoate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 3-(4-methylpyridin-3-yl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)5-4-10-8-12-7-6-9(10)2/h6-8H,3-5H2,1-2H3 |

InChI Key |

YUCKMKQENSYMSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C=CN=C1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 3-(4-methylpyridin-3-yl)propanoate can be achieved through various methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another method includes the use of ethyl acrylate and 4-methylpyridine under specific reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4-methylpyridin-3-yl)propanoate undergoes several types of chemical reactions:

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-methylpyridin-3-yl)propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological pathways . The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Anticancer Derivatives

- Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate (): Designed to inhibit AIMP2-DX2, a splice variant linked to cancer cell survival. The chloro-substituted pyridine enhances target binding compared to the methyl group in this compound.

Antimicrobial Activity

- Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (): Exhibits activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to the thiazolidinone-thione moiety, absent in this compound.

Research Findings and Data

Key Pharmacological Data

- Anticancer Activity: Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate induces apoptosis in cancer cells at IC₅₀ values <10 µM, outperforming non-halogenated analogues .

- Antimicrobial Activity: Thiazolidinone derivatives show MIC values of 8–32 µg/mL against S. aureus, highlighting the importance of heterocyclic modifications .

Physicochemical Properties

- Solubility: Pyridine-containing esters (e.g., this compound) exhibit lower aqueous solubility compared to thioether analogues due to increased hydrophobicity.

- Stability : Ester groups in all compounds are prone to hydrolysis under acidic/basic conditions, necessitating formulation optimizations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.